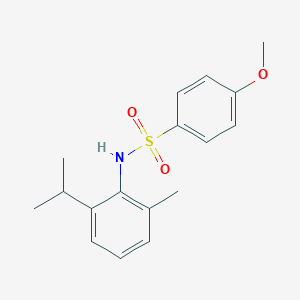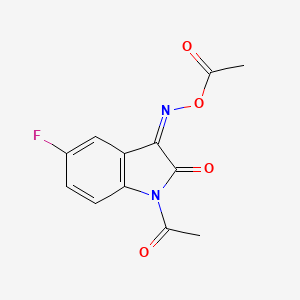
N-(2-furylmethyl)-4-(isobutyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-4-(isobutyrylamino)benzamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FIPI is a phospholipase D (PLD) inhibitor that has been shown to have promising effects on various biological processes, including cancer, inflammation, and neurodegeneration. In
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-4-(isobutyrylamino)benzamide has been shown to have promising effects on various biological processes, including cancer, inflammation, and neurodegeneration. In cancer research, N-(2-furylmethyl)-4-(isobutyrylamino)benzamide has been shown to inhibit the growth and metastasis of cancer cells by targeting PLD, which is known to play a critical role in cancer progression. In inflammation research, N-(2-furylmethyl)-4-(isobutyrylamino)benzamide has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurodegeneration research, N-(2-furylmethyl)-4-(isobutyrylamino)benzamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-4-(isobutyrylamino)benzamide is based on its ability to inhibit PLD, which is a key enzyme involved in the production of phosphatidic acid (PA). PA is a lipid second messenger that plays a critical role in various biological processes, including cell proliferation, migration, and survival. By inhibiting PLD, N-(2-furylmethyl)-4-(isobutyrylamino)benzamide reduces the production of PA, which in turn affects various downstream signaling pathways involved in cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-(isobutyrylamino)benzamide has been shown to have various biochemical and physiological effects, depending on the specific biological process being studied. In cancer research, N-(2-furylmethyl)-4-(isobutyrylamino)benzamide has been shown to inhibit the growth and metastasis of cancer cells by reducing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. In inflammation research, N-(2-furylmethyl)-4-(isobutyrylamino)benzamide has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. In neurodegeneration research, N-(2-furylmethyl)-4-(isobutyrylamino)benzamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration by reducing the production of reactive oxygen species (ROS) and inhibiting the JNK signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-4-(isobutyrylamino)benzamide has several advantages for lab experiments, including its high potency and specificity for PLD inhibition, its ability to cross the blood-brain barrier, and its low toxicity in animal models. However, there are also some limitations to using N-(2-furylmethyl)-4-(isobutyrylamino)benzamide in lab experiments, including its limited solubility in aqueous solutions, its instability in the presence of light and air, and its potential off-target effects on other enzymes and signaling pathways.
Zukünftige Richtungen
There are several future directions for research on N-(2-furylmethyl)-4-(isobutyrylamino)benzamide, including its potential therapeutic applications in cancer, inflammation, and neurodegeneration, its optimization for drug delivery and formulation, and its use in combination with other drugs and therapies. Additionally, further studies are needed to better understand the molecular mechanisms underlying the effects of N-(2-furylmethyl)-4-(isobutyrylamino)benzamide on various biological processes, as well as its potential side effects and toxicity in humans. Overall, N-(2-furylmethyl)-4-(isobutyrylamino)benzamide represents a promising small molecule inhibitor with significant potential for scientific research and therapeutic applications.
Synthesemethoden
N-(2-furylmethyl)-4-(isobutyrylamino)benzamide is synthesized by a multistep process involving the reaction of 4-aminobenzoyl chloride and 2-furylmethyl alcohol to form 4-(2-furylmethylamino)benzoyl chloride. This intermediate is then reacted with isobutyryl chloride to form N-(2-furylmethyl)-4-(isobutyrylamino)benzamide, which is the final product. The synthesis method of N-(2-furylmethyl)-4-(isobutyrylamino)benzamide has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)15(19)18-13-7-5-12(6-8-13)16(20)17-10-14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIWUCFPVFMAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-[(2-methylpropanoyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)
![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)

![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)


![N-benzyl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5702690.png)

![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)
